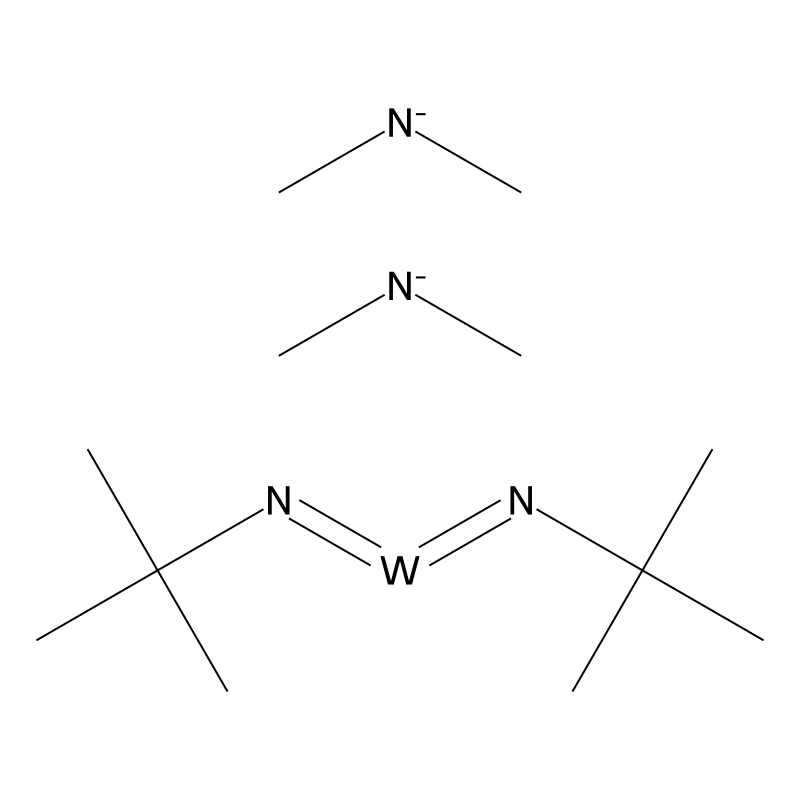

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Vapor Deposition (CVD) Precursor

BTBMW is a volatile liquid with a relatively low boiling point, making it a suitable candidate for CVD processes. Researchers have explored its use as a precursor for depositing tungsten films and tungsten-based nanostructures. [, ] These films and structures have potential applications in microelectronics, catalysis, and other fields.

Study of Tungsten-Nitrogen Bonding

BTBMW features tungsten bonded to two tert-butylimino ligands (derived from tert-butylamine) and two dimethylamino ligands. This structure allows scientists to investigate the bonding between tungsten and nitrogen atoms. Understanding these interactions can contribute to the development of new catalysts and materials with tailored properties. []

Organometallic Chemistry Research

BTBMW serves as a model compound for studying organometallic chemistry, particularly related to tungsten complexes. By examining its reactivity and behavior, researchers can gain insights into the design and synthesis of novel organometallic compounds with potential applications in catalysis, medicine, and other areas. []

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a specialized organotungsten compound with the molecular formula and a molecular weight of 414.23 g/mol. This compound features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two dimethylamino ligands. It typically appears as a light yellow to dark orange liquid and is known for its high purity (98%+) as confirmed by integration NMR. Due to its sensitivity to air and moisture, it must be stored under inert gas conditions to maintain stability .

The chemical reactivity of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily utilized in thin film deposition processes, such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). The compound can undergo various reactions depending on the conditions, including thermal decomposition and reactions with electrophilic reagents. The presence of both tert-butylimido and dimethylamido ligands allows for controlled reactivity during these processes .

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten precursors with tert-butyl and dimethyl amines under controlled conditions. For example, it can be synthesized by reacting tungsten hexacarbonyl with tert-butyl isocyanide and dimethylamine in a suitable solvent. The process requires careful handling due to the compound's sensitivity to moisture and air .

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily used in:

- Thin Film Deposition: It serves as a precursor for the deposition of tungsten-based thin films in semiconductor and microelectronic applications.

- Atomic Layer Deposition: The compound is valuable in creating uniform coatings required for advanced device manufacturing.

- Material Science Research: Its unique properties make it suitable for exploring new materials and coatings .

Interaction studies involving Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) often focus on its coordination chemistry and reactivity patterns with various ligands. These studies help elucidate the mechanisms of thin film formation and the stability of the resulting coatings. Additionally, computational analyses have been employed to understand the influence of steric factors on ligand coordination and bonding modes .

Several compounds share structural similarities with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tetrakis(dimethylamido)tungsten(IV) | Used in similar deposition processes but in lower oxidation state | |

| Bis(ethylcyclopentadienyl)tungsten dihydride | Features cyclopentadienyl ligands, differing reactivity | |

| Tungsten hexacarbonyl | A well-known precursor for tungsten deposition processes | |

| Bis(tert-butylimido)bis(N,O-chelate)tungsten(VI) | Varies | Contains chelating ligands which influence reactivity patterns |

The uniqueness of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) lies in its combination of both tert-butylimido and dimethylamido ligands, which provide enhanced stability and controlled deposition characteristics compared to other tungsten complexes .

Thermal Stability and Decomposition Kinetics

The thermal characteristics of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) have been extensively analyzed through comprehensive thermogravimetric studies. The compound exhibits remarkably favorable thermal properties for vapor deposition applications, with an activation energy (Ea) of 47.4 ± 4.7 kJ mol⁻¹ and an enthalpy of vaporization (ΔHvap) of 49.0 ± 4.8 kJ mol⁻¹ [4]. These values are among the lowest recorded for commercial tungsten molecular precursors, indicating exceptional volatility characteristics.

| Thermal Parameter | Value | Unit | Uncertainty |

|---|---|---|---|

| Activation Energy (Ea) | 47.4 | kJ mol⁻¹ | ± 4.7 |

| Enthalpy of Vaporization (ΔHvap) | 49.0 | kJ mol⁻¹ | ± 4.8 |

| Temperature at 1 Torr | 61.6 | °C | ± 1.8 |

| Residual Mass | 1.5 | % | ± 0.5 |

The compound demonstrates a thermogravimetric analysis temperature window that facilitates complete volatilization prior to decomposition onset, with minimal residual mass of 1.5 ± 0.5% [4]. This exceptionally low residual mass indicates clean sublimation behavior without significant thermal decomposition within the operational temperature range, making it highly suitable for atomic layer deposition processes where precise control over precursor delivery is essential.

The decomposition kinetics follow first-order behavior typical of organometallic complexes, with the compound maintaining structural integrity until the volatilization process is complete [4]. The liquid state of the compound at room temperature, attributed to the presence of bulky tert-butyl groups that inhibit crystalline packing, contributes significantly to its enhanced volatility compared to crystalline tungsten precursors [4].

Nuclear Magnetic Resonance Spectral Signatures and Density Functional Theory Validation

The nuclear magnetic resonance characterization of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) provides definitive structural confirmation through integration analysis. The compound's purity is routinely verified through proton nuclear magnetic resonance integration methods, with commercial specifications typically requiring 98%+ purity as determined by this technique [3] [9].

The spectroscopic profile reveals characteristic chemical shifts consistent with the proposed molecular structure. The compound exhibits nuclear magnetic resonance signals that conform to the expected structural framework, with the tert-butyl groups and dimethylamino substituents producing distinct resonance patterns [9] [10]. The ¹⁵N nuclear magnetic resonance spectroscopy of related tungsten imido complexes demonstrates that chemical shift parameters serve as diagnostic indicators of electronic structure and reactivity patterns [11] [12].

Density functional theory calculations have been employed to validate experimental nuclear magnetic resonance observations in analogous tungsten complexes, providing theoretical framework for understanding the electronic environment around the metal center [13]. These computational studies reveal how steric demands of ligands influence coordination geometries and bonding modes, with particular attention to the relationship between molecular structure and spectroscopic signatures.

The tungsten-183 nuclear magnetic resonance spectroscopy, where applicable, provides additional structural information, as this isotope represents the only nuclear magnetic resonance-active natural tungsten isotope with a spin of 1/2 and natural abundance of 14.3% [14]. The chemical shifts in tungsten-183 nuclear magnetic resonance are highly sensitive to the surrounding electronic environment, providing complementary information to standard proton and carbon-13 nuclear magnetic resonance measurements.

Vapor Pressure Characteristics for Deposition Applications

The vapor pressure profile of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) has been optimized for chemical vapor deposition and atomic layer deposition applications through careful molecular design. The compound exhibits a boiling point of 81°C at 0.02 mmHg, corresponding to exceptional volatility at reduced pressures commonly employed in deposition systems [2] [15] . Alternative measurements report boiling points in the range of 54-56°C at 0.03 hPa, confirming the high volatility characteristics [3].

The temperature at 1 Torr pressure has been precisely determined as 61.6 ± 1.8°C, providing critical information for precursor delivery system design [4]. This relatively low temperature requirement enables operation of deposition systems without excessive heating of precursor reservoirs, reducing the risk of thermal decomposition during precursor transport.

| Pressure Condition | Temperature | Reference |

|---|---|---|

| 0.02 mmHg | 81°C | [2] [15] |

| 0.03 hPa | 54-56°C | [3] |

| 1 Torr | 61.6 ± 1.8°C | [4] |

The compound's liquid state at room temperature (density of 1.305 g/mL at 25°C) facilitates uniform vapor generation through conventional bubbler systems [2] [8]. The vapor pressure characteristics have been successfully utilized in atomic layer deposition processes for tungsten disulfide film growth, demonstrating practical applicability in industrial deposition systems [17].

Atomic Layer Deposition Process Optimization

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) serves as a critical precursor for atomic layer deposition processes, offering precise control over film thickness and composition through self-limiting surface reactions [1] [2]. The optimization of atomic layer deposition parameters requires careful consideration of multiple interdependent variables that collectively determine film quality and deposition efficiency.

Temperature Window Optimization

The optimal atomic layer deposition temperature window for bis(tert-butylimino)bis(dimethylamino)tungsten(VI) ranges from 200 to 300°C, with the precursor requiring heating to 54-56°C for adequate vapor pressure [1] [2] [3]. Thermogravimetric analysis reveals that the precursor exhibits thermal stability below 275°C, with decomposition onset occurring at higher temperatures [1] [2]. The substrate temperature of 250°C represents the optimal balance between precursor reactivity and thermal stability, ensuring complete surface reactions without uncontrolled decomposition [4] [5].

Precursor Delivery and Timing Parameters

The precursor pulse duration requires optimization to achieve surface saturation while minimizing waste. Studies demonstrate that 4-5 second pulses provide adequate precursor exposure, with diminishing returns observed beyond this timeframe [4] [5]. The purge time of 35 seconds ensures complete removal of unreacted precursors and reaction byproducts, preventing chemical vapor deposition-type growth mechanisms [4] [5].

Growth Per Cycle Control

Optimized atomic layer deposition conditions yield growth rates of 0.046 nanometers per cycle, with linear thickness dependence on cycle number confirming the atomic layer deposition growth regime [4] [5]. The self-limiting nature of surface reactions ensures uniform film thickness across complex three-dimensional structures, a critical advantage for advanced semiconductor applications [1] [2].

| Parameter | Typical Range | Optimized Value | Critical Impact |

|---|---|---|---|

| Precursor Temperature (°C) | 30-80 | 54-56 | Vapor pressure control |

| Substrate Temperature (°C) | 175-325 | 250 | Reaction kinetics |

| Precursor Pulse Time (s) | 4-5 | 5 | Surface saturation |

| Purge Time (s) | 35 | 35 | Precursor separation |

| Growth Per Cycle (Å/cycle) | 0.04-0.65 | 0.046 | Thickness precision |

| Film Resistivity (μΩ·cm) | 295-22000 | 405 | Electrical performance |

Plasma-Assisted Chemical Vapor Deposition Parameters

Plasma-assisted chemical vapor deposition using bis(tert-butylimino)bis(dimethylamino)tungsten(VI) enables enhanced reaction kinetics and improved film properties through energetic species generation [6] [4] [5]. The plasma environment facilitates precursor decomposition and surface activation, allowing deposition at lower substrate temperatures while maintaining high film quality.

Plasma Power and Gas Composition Optimization

Plasma power optimization reveals that 250 watts provides optimal balance between precursor activation and film quality [4] [5]. Lower power settings result in incomplete precursor decomposition, while excessive power leads to substrate damage and non-uniform deposition. The plasma gas composition significantly influences film stoichiometry, with nitrogen to hydrogen ratios of 1:3 producing the highest quality tungsten nitride films [6] [4].

Temperature and Pressure Control

The substrate temperature range of 100-400°C enables plasma-assisted deposition across a broader temperature window compared to thermal atomic layer deposition [6] [5]. Chamber pressure optimization at 1.0 Pascal ensures uniform plasma distribution while maintaining adequate precursor transport to the substrate surface [6]. The combination of elevated temperature and plasma activation promotes crystalline film formation with reduced impurity incorporation [6] [4].

Film Composition and Phase Control

Plasma-assisted deposition produces tungsten carbide films with carbon content ranging from 28-42%, attributed to plasma-induced decomposition of organic ligands rather than their displacement [4]. The nitrogen incorporation varies from 2-7% depending on plasma conditions, with higher nitrogen content achieved through optimized gas flow ratios [6] [4]. Post-deposition annealing at 500°C transforms the initial hexagonal tungsten nitride phase to a more stable cubic tungsten dinitride structure with improved electrical conductivity [6].

| Parameter | Range | Optimal Conditions | Film Impact |

|---|---|---|---|

| Substrate Temperature (°C) | 100-400 | 250-400 | Crystalline quality |

| Plasma Power (W) | 25-250 | 250 | Decomposition efficiency |

| Nitrogen/Hydrogen Ratio | 1:1 to 1:10 | 1:3 | Stoichiometry control |

| Chamber Pressure (Pa) | 0.5-2.0 | 1.0 | Uniform deposition |

| Film Growth Rate (nm/cycle) | 0.44-0.65 | 0.046 | Thickness precision |

| Resistivity (μΩ·cm) | 295-22000 | 405 | Electrical performance |

Tungsten Nitride Film Growth Dynamics

The growth dynamics of tungsten nitride films from bis(tert-butylimino)bis(dimethylamino)tungsten(VI) involve complex surface chemistry mechanisms that determine film microstructure, composition, and properties [6] [4] [5]. Understanding these growth dynamics enables precise control over film characteristics for specific applications.

Nucleation and Growth Mechanisms

Tungsten nitride film growth initiates through surface nucleation events where precursor molecules adsorb and react with nitrogen-containing species [6] [4]. The initial growth phase exhibits island formation with subsequent coalescence to form continuous films. Molecular dynamics simulations reveal that energetic nitrogen species promote reorientation of misaligned crystalline domains, leading to epitaxial overgrowth with improved structural order [7].

Phase Evolution and Crystalline Structure

The deposited tungsten nitride films exhibit phase-dependent properties with hexagonal tungsten nitride forming under nitrogen-rich conditions and cubic tungsten dinitride developing with increased hydrogen content [6] [4]. X-ray diffraction analysis confirms crystalline domain sizes of 3.5-4 nanometers for as-deposited films, with thermal treatment at 500-700°C promoting grain growth without structural collapse [6] [8].

Composition-Structure-Property Relationships

The nitrogen to tungsten ratio significantly influences film resistivity, with stoichiometric tungsten nitride exhibiting resistivity values of 405 microohm-centimeters [6] [5]. Oxygen incorporation from air exposure ranges from 1-6%, while chlorine contamination remains below 0.5% due to the fluorine-free precursor chemistry [6]. The diffusion barrier performance demonstrates excellent stability up to 850°C, making these films suitable for advanced metallization schemes [6].

Growth Rate Temperature Dependence

Film growth rates exhibit minimal temperature dependence between 200-300°C, confirming surface-reaction-limited kinetics rather than diffusion-limited transport [4] [5]. This temperature independence enables uniform deposition across substrates with thermal gradients, critical for large-area processing applications [4].

| Property | WN₀.₈₆ | W₂N | Growth Mechanism |

|---|---|---|---|

| Crystal Structure | Hexagonal | Cubic | Nucleation control |

| Lattice Parameter (Å) | 2.896 | 4.126 | Thermal expansion |

| Density (g/cm³) | 15.8 | 17.1 | Atomic packing |

| Resistivity (μΩ·cm) | 2000-5000 | 405-1000 | Electrical transport |

| Thermal Stability (°C) | 500-600 | 600-850 | Thermal decomposition |

| Oxygen Content (%) | 1-6 | 1-4 | Air exposure effect |

Molybdenum Disulfide Heterostructure Fabrication Techniques

The fabrication of molybdenum disulfide heterostructures using bis(tert-butylimino)bis(dimethylamino)tungsten(VI) as a tungsten source enables the creation of vertically stacked and laterally stitched two-dimensional material systems with tunable electronic and optical properties [9] [10] [11] [12]. These heterostructures represent a critical advancement in two-dimensional materials engineering.

Vertical Heterostructure Formation

Vertical molybdenum disulfide-tungsten disulfide heterostructures are fabricated through sequential two-step chemical vapor deposition processes [10] [13]. The first step involves molybdenum disulfide growth using molybdenum trioxide precursors at 250-400°C, followed by tungsten disulfide deposition using bis(tert-butylimino)bis(dimethylamino)tungsten(VI) and hydrogen sulfide [10] [14]. The resulting heterostructures exhibit atomically clean interfaces with type-II band alignment, leading to enhanced photoluminescence properties [10] [13].

Lateral Heterostructure Synthesis

One-step chemical vapor deposition enables lateral stitching of molybdenum disulfide and tungsten disulfide domains through controlled precursor delivery [12]. The process utilizes spatial separation of molybdenum and tungsten sources, with bis(tert-butylimino)bis(dimethylamino)tungsten(VI) providing controlled tungsten incorporation [9] [11]. The lateral interfaces exhibit rectification characteristics suitable for electronic device applications [12].

Compositionally Graded Structures

Vertically composition-controlled heterostructures are achieved through atomic layer deposition supercycles with varying cycle ratios [11]. The technique enables precise control over molybdenum to tungsten ratios throughout the film thickness, creating broadband light absorption properties [11]. The compositionally graded films demonstrate photodetector performance three to four times superior to single-composition films [11].

Interface Engineering and Quality Control

Interface quality critically depends on growth temperature, precursor flux ratios, and substrate preparation [9] [10] [12]. Optimal growth temperatures of 250-350°C balance precursor reactivity with interface diffusion, while controlled sulfur supply ensures stoichiometric film formation [10] [14]. Area-selective atomic layer deposition techniques enable precise heterostructure patterning on dielectric substrates [14].

Mechanical and Electronic Properties

The heterostructures exhibit two-dimensional elastic moduli of approximately 170 newtons per meter for vertical stacks and 140 newtons per meter for lateral structures [15] [16]. The reduced modulus compared to individual layers indicates interlayer coupling effects that influence mechanical behavior [15] [16]. Electronic properties demonstrate tunable band gaps through composition control, with applications in flexible electronics and optoelectronics [17] [11].

| Parameter | Vertical Stacking | Lateral Stitching | Growth Dynamics |

|---|---|---|---|

| Substrate Temperature (°C) | 250-400 | 250-350 | Nucleation control |

| Tungsten Precursor | BTBMW | BTBMW | Vapor transport |

| Growth Method | Two-step CVD | One-step CVD | Sequential deposition |

| Interface Quality | Atomically clean | Defect-rich interface | Grain boundary healing |

| Electrical Properties | Type-II band alignment | Rectification | Charge transfer |

| Mechanical Properties | E₂D ~170 N/m | E₂D ~140 N/m | Interlayer coupling |

| Thermal Stability (°C) | 400-600 | 350-500 | Decomposition limit |